molecular formula C14H16N2O4 B2568336 (E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate CAS No. 890632-54-9

(E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate

Cat. No.: B2568336
CAS No.: 890632-54-9
M. Wt: 276.292
InChI Key: LBRMOTYATKIZRF-FRKPEAEDSA-N
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Description

(E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate is a functionalized benzofuran derivative intended for research use as a key synthetic intermediate. Its molecular structure incorporates a hydrazone moiety, which is a versatile functional group known for its reactivity and ability to form coordination bonds. This makes the compound a candidate for [describe specific application, e.g., "the development of metal-chelating probes"] and [describe another specific application, e.g., "the synthesis of novel heterocyclic scaffolds for pharmaceutical research"]. Researchers can leverage the reactivity of the hydrazone group for further chemical transformations, such as condensations to form more complex molecules. The benzofuran core is a privileged structure in medicinal chemistry and material science, often associated with biological activity and interesting electronic properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 6-[(E)-hydrazinylidenemethyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-4-19-14(17)13-8(2)20-12-5-9(7-16-15)11(18-3)6-10(12)13/h5-7H,4,15H2,1-3H3/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRMOTYATKIZRF-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C(=C2)C=NN)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(OC2=C1C=C(C(=C2)/C=N/N)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

    Formation of the Hydrazonomethyl Group: This step involves the reaction of the benzofuran derivative with hydrazine or hydrazine derivatives under controlled conditions to form the hydrazonomethyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of advanced catalysts can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Properties

Benzofuran derivatives, including (E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate, have been extensively studied for their biological activities :

  • Antitumor Activity : Benzofuran compounds have shown promise as anticancer agents. Research indicates that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines, making them potential candidates for cancer therapy .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Studies have reported that modifications in the benzofuran structure can enhance these properties, which is crucial for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Some benzofuran derivatives are being investigated for their anti-inflammatory properties, which could lead to new treatments for inflammatory diseases .

Case Studies

Several studies have highlighted the applications of this compound in various fields:

StudyFocus AreaFindings
Jiang et al.Antimycobacterial ActivityCompounds derived from benzofuran showed promising activity against Mycobacterium tuberculosis, with some exhibiting low minimum inhibitory concentrations (MIC) comparable to established drugs .
Venkateshwarlu et al.Antimicrobial ActivityA series of benzofuran derivatives were synthesized and evaluated for antibacterial activity against multiple strains, revealing significant effectiveness particularly with hydroxyl substitutions .
Telveka et al.Anticancer PropertiesResearch on benzofuran derivatives indicated strong cytotoxicity against breast cancer cell lines, suggesting potential as therapeutic agents .

Mechanism of Action

The mechanism of action of (E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydrazonomethyl group may interact with enzymes or receptors, leading to modulation of biological processes. The methoxy and ethyl ester groups may also contribute to the compound’s overall activity by influencing its solubility, stability, and bioavailability.

Comparison with Similar Compounds

Substituent Variations at the C6 Position

The C6 position of benzofuran derivatives is highly modifiable, influencing physicochemical properties and bioactivity. Key analogues include:

Compound Name C6 Substituent Molecular Formula Molecular Weight (g/mol) Key Synthetic Step Notable Properties
Target Compound Hydrazonomethyl C₁₅H₁₈N₂O₄ 298.32 Hydrazine condensation Potential H-bond donor/acceptor
Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate Acetyl (-COCH₃) C₁₄H₁₄O₅ 262.26 Acetylation of benzofuran core Electron-withdrawing group
Methyl 6-(dibromoacetyl)-5-methoxy-2-methylbenzofuran-3-carboxylate Dibromoacetyl (-COCBr₂) C₁₄H₁₂Br₂O₅ 444.96 Dibromination of acetyl group Enhanced electrophilicity
Ethyl 6-bromo-5-((4-methylbenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate Bromo + substituted oxy C₂₆H₂₃BrO₄ 487.37 Bromination and etherification Lipophilic due to aromatic substituents

Key Observations :

  • The hydrazonomethyl group in the target compound introduces a nucleophilic site, unlike the electron-deficient acetyl or dibromoacetyl groups in analogues .
  • Halogenated derivatives (e.g., bromo or dibromo) exhibit higher molecular weights and increased reactivity in cross-coupling reactions .

Modifications at the C3 Position (Ester Groups)

The C3 ester group varies between ethyl and methyl esters, affecting solubility and metabolic stability:

Compound Name C3 Ester Group Solubility (Predicted) Metabolic Stability
Target Compound Ethyl Moderate (logP ~2.5) Slower hydrolysis
Methyl 6-acetyl-5-methoxy-2-methylbenzofuran-3-carboxylate Methyl Higher (logP ~2.0) Faster enzymatic cleavage

Key Observations :

  • Ethyl esters generally confer longer metabolic half-lives compared to methyl esters due to slower esterase-mediated hydrolysis.

Halogenated Analogues

Halogenation at C4 or the acetyl group () significantly alters electronic properties:

Compound Name Halogenation Site Impact on Reactivity
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methylbenzofuran-3-carboxylate C4 + acetyl Enhanced electrophilicity for SNAr reactions
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methylbenzofuran-3-carboxylate C4 + acetyl Stabilizes aromatic ring via resonance

Key Observations :

  • Halogenation at C4 increases steric hindrance and directs electrophilic substitution to other positions.

Spiro and Heterocyclic Derivatives

  • Spirobenzofurans : Exhibit constrained conformations, enhancing target selectivity .
  • Diazinane derivatives : Incorporate nitrogen-rich rings, improving water solubility .

Biological Activity

(E)-ethyl 6-(hydrazonomethyl)-5-methoxy-2-methylbenzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of benzofuran derivatives, including this compound, typically involves several synthetic routes. A common method includes the copper-catalyzed intramolecular C–O bond formation, which has been optimized for high yields and efficiency. For instance, a similar compound, methyl 5-methoxy-1-benzofuran-3-carboxylate, was synthesized with an impressive yield of 87% under optimal conditions .

Biological Activity

The biological activity of this compound has been investigated through various studies, focusing on its potential therapeutic effects.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit notable antimicrobial properties. For example, a study demonstrated that compounds with similar structural motifs showed significant inhibition against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways .

Antioxidant Properties

Another critical aspect of the biological activity of this compound is its antioxidant capacity. Compounds containing the benzofuran moiety have been shown to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, this compound may possess anti-inflammatory properties. Studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several benzofuran derivatives against Staphylococcus aureus and Escherichia coli. The results showed that compounds with hydrazone functionalities exhibited enhanced activity compared to their non-hydrazone counterparts .
  • Oxidative Stress Reduction : In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, a benzofuran derivative demonstrated significant neuroprotective effects by reducing cell death and enhancing cell viability through its antioxidant action .
  • Inflammation Models : In vivo studies using animal models of inflammation revealed that administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

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